1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(naphthalene-2-sulfonyl)piperazine
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Overview
Description
1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(naphthalene-2-sulfonyl)piperazine is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a benzyl group, and a naphthalene-2-sulfonyl moiety
Preparation Methods
The synthesis of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(naphthalene-2-sulfonyl)piperazine typically involves multiple steps. The synthetic route often starts with the preparation of the triazolopyrimidine core, followed by the introduction of the benzyl and naphthalene-2-sulfonyl groups. Commonly used reagents and conditions include:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidine ring.
Introduction of the Benzyl Group: The benzyl group is typically introduced through a nucleophilic substitution reaction using benzyl halides.
Attachment of the Naphthalene-2-sulfonyl Group: This step involves the reaction of the triazolopyrimidine intermediate with naphthalene-2-sulfonyl chloride in the presence of a base.
Industrial production methods for this compound may involve optimization of these synthetic steps to achieve higher yields and purity.
Chemical Reactions Analysis
1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(naphthalene-2-sulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and sulfonyl positions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(naphthalene-2-sulfonyl)piperazine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Due to its potential biological activities, the compound is being investigated as a lead compound for the development of new therapeutic agents.
Industry: The compound’s unique properties make it useful in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(naphthalene-2-sulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and proteins, leading to its biological effects. For example, it has been found to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(naphthalene-2-sulfonyl)piperazine can be compared with other similar compounds, such as:
3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol: This compound shares the triazolopyrimidine core but lacks the naphthalene-2-sulfonyl group.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds have a similar core structure but differ in the substituents attached to the core.
1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine: This compound lacks the naphthalene-2-sulfonyl group but retains the triazolopyrimidine and benzyl groups.
The uniqueness of this compound lies in its combination of the triazolopyrimidine core with both the benzyl and naphthalene-2-sulfonyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C25H23N7O2S |
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Molecular Weight |
485.6 g/mol |
IUPAC Name |
3-benzyl-7-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)triazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C25H23N7O2S/c33-35(34,22-11-10-20-8-4-5-9-21(20)16-22)31-14-12-30(13-15-31)24-23-25(27-18-26-24)32(29-28-23)17-19-6-2-1-3-7-19/h1-11,16,18H,12-15,17H2 |
InChI Key |
WHUWQUYRSCLQRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)S(=O)(=O)C5=CC6=CC=CC=C6C=C5 |
Origin of Product |
United States |
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